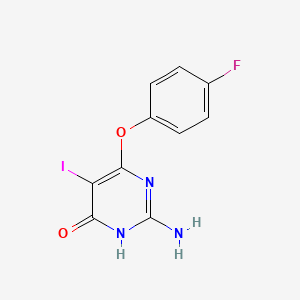![molecular formula C13H18N2O4S B5738669 N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a useful tool for investigating various cellular processes. In
Wirkmechanismus
The mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to modulate the activity of various enzymes. It has been found to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, as mentioned earlier. This inhibition results in a reduction in the production of various cellular mediators, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have a range of biochemical and physiological effects. Its inhibition of carbonic anhydrase IX has been shown to reduce the growth and proliferation of cancer cells. Its inhibition of cyclooxygenase-2 has been found to reduce inflammation and pain in animal models. In addition, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its ability to modulate various cellular processes, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for the use of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential application is its use as an anticancer agent, either alone or in combination with other therapies. Another potential application is its use as a treatment for inflammatory and pain-related conditions. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves several steps and is a complex process. The starting material is 4-nitrophenyl isocyanate, which is reacted with morpholine to form 4-nitrophenyl carbamate. This compound is then reduced to 4-aminophenyl carbamate, which is further reacted with N-methylmethanesulfonamide to produce N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used extensively in scientific research due to its ability to modulate various cellular processes. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential anticancer agent.
In addition to its anticancer properties, N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition has been found to reduce inflammation and pain in animal models, making N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide a potential treatment for inflammatory and pain-related conditions.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-6-4-3-5-11(12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABOLGREMTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

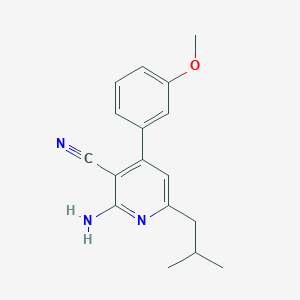
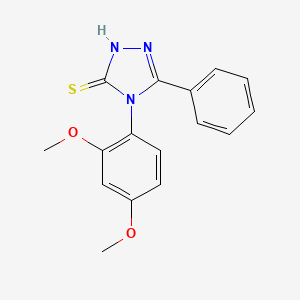
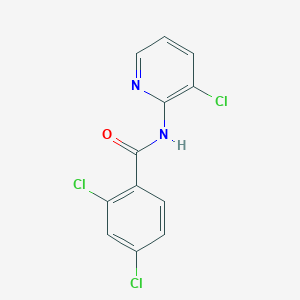
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)
![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)
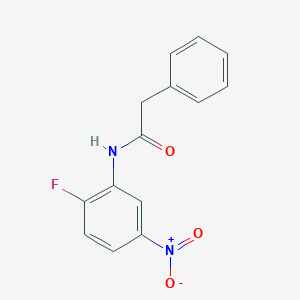
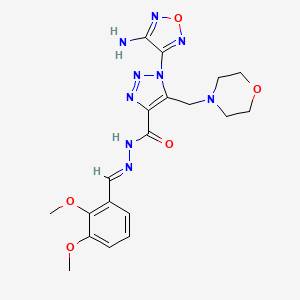
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)
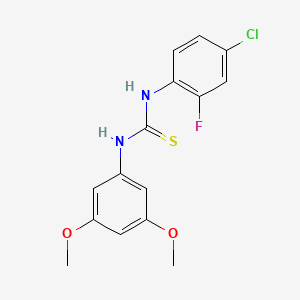
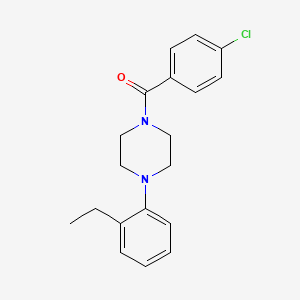
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
